

Pevikon's Inertness in Biological Sample Analysis: A Technical Examination

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Compound of Interest

Compound Name: Pevikon

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This technical guide explores the historical use and chemical inertness of **Pevikon**, a copolymer of polyvinyl chloride and polyvinyl acetate, in the context of biological sample analysis. While once a common support medium for preparative electrophoresis, evidence suggests that **Pevikon** is not completely inert and can introduce contaminants that may interfere with sensitive analytical techniques. This document provides a comprehensive overview of **Pevikon**'s properties, its historical applications, the nature of its potential contaminants, and the implications for modern analytical methods such as mass spectrometry.

Chemical and Physical Properties of Pevikon

Pevikon is a copolymer synthesized from vinyl chloride and vinyl acetate monomers.^[1] Its physical and chemical properties can vary depending on the specific grade and manufacturing process. However, some general properties are summarized in the table below.

Property	Value
Chemical Name	Poly(vinyl chloride)-poly(vinyl acetate) copolymer
CAS Number	9003-22-9
Appearance	White, odorless powder
Molecular Formula	$(C_4H_6O_2 \cdot C_2H_3Cl)_n$
Melting Point	~80 °C
Density	~1.36 g/mL at 25°C

Historical Application: Preparative Electrophoresis

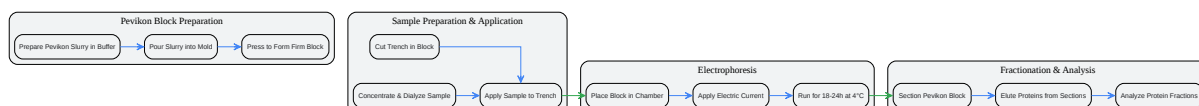
Pevikon has been historically employed as a supporting medium in zonal electrophoresis for the purification of proteins, such as immunoglobulins. Its granular nature provided a porous bed for the separation of macromolecules based on their electrophoretic mobility.

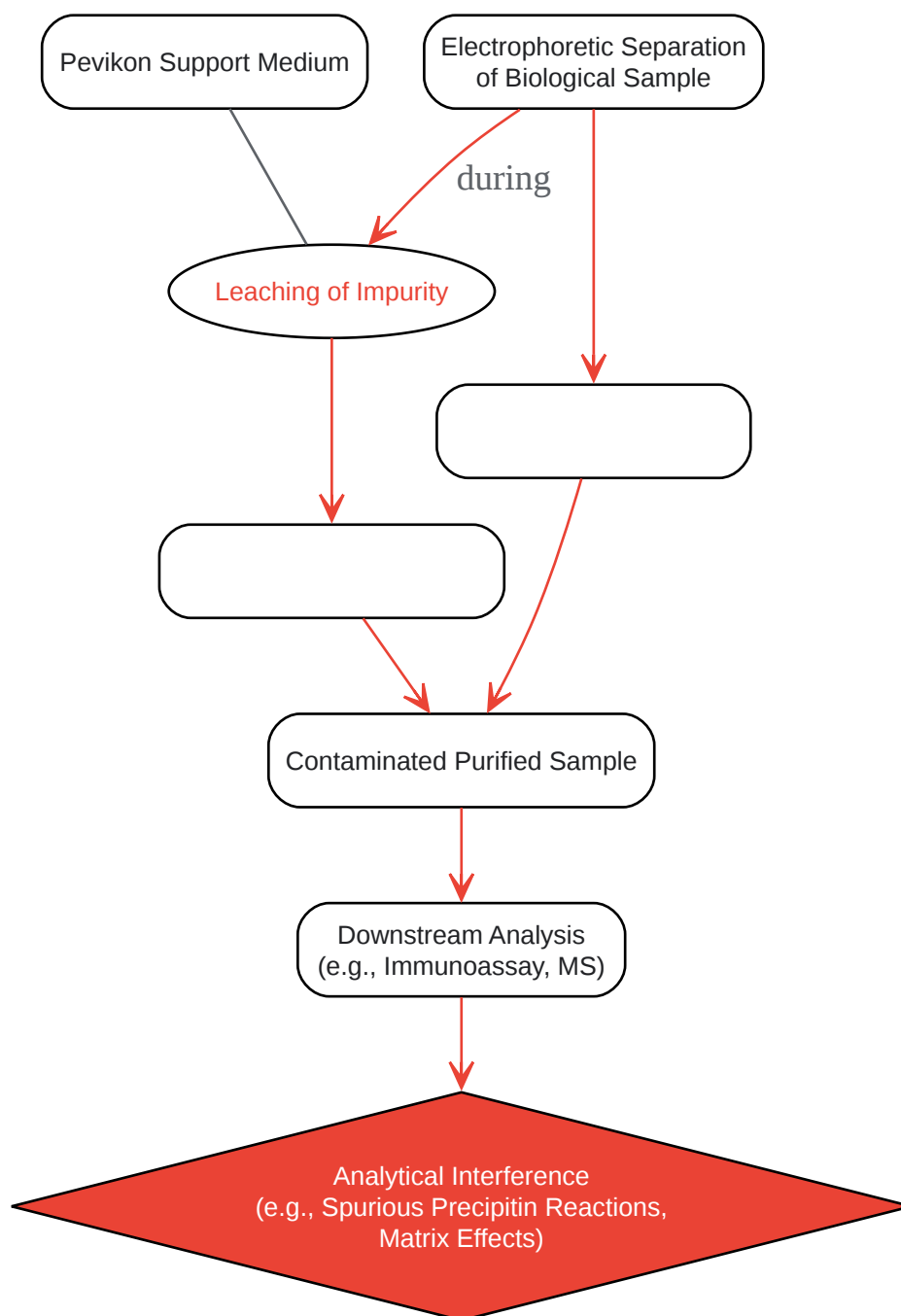
Experimental Protocol: Zonal Electrophoresis on Pevikon

The following is a generalized protocol for preparative electrophoresis using a **Pevikon** block, based on historical methodologies:

- Preparation of the **Pevikon** Block:
 - A slurry of **Pevikon** C-870 is prepared in the desired electrophoresis buffer (e.g., 0.1 M Tris-HCl, pH 8.6).
 - The slurry is poured into a mold to create a rectangular block of desired dimensions.
 - The block is gently pressed to remove excess buffer until a firm, consistent bed is achieved.
- Sample Application:

- A narrow trench is cut into the **Pevikon** block, a short distance from the cathode.
- The biological sample (e.g., serum) is concentrated and dialyzed against the electrophoresis buffer.
- The sample is then applied evenly into the trench.
- Electrophoresis:
 - The **Pevikon** block is placed in an electrophoresis chamber and connected to the buffer reservoirs using wicks.
 - A constant voltage or current is applied across the block for a specified duration (e.g., 18-24 hours).
 - The separation is typically performed in a cold room (e.g., 4°C) to minimize protein denaturation.
- Elution and Analysis:
 - After electrophoresis, the **Pevikon** block is sectioned transversely into segments.
 - The proteins from each segment are eluted with buffer.
 - The protein content and purity of each fraction are then determined using analytical techniques such as spectrophotometry or immunochemical methods.





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References

- 1. conductscience.com [conductscience.com]
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